5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Catalog No.
S546275
CAS No.
139756-21-1
M.F
C17H20N4O2
M. Wt
312.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4...

CAS Number

139756-21-1

Product Name

5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

IUPAC Name

5-(2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C17H20N4O2/c1-4-8-12-14-15(21(3)20-12)17(22)19-16(18-14)11-9-6-7-10-13(11)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,22)

InChI Key

MXQUEDUMKWBYHI-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=CC=CC=C3OCC)C

solubility

Soluble in DMSO

Synonyms

UK-088800, UK088800, UK 088800, Imidazosagatriazinone, E892725, E-892725, E 892725

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=CC=CC=C3OCC)C

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=CC=CC=C3OCC)C

The exact mass of the compound Imidazosagatriazinone is 312.1586 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a synthetic compound characterized by its complex pyrazolo-pyrimidine structure. The molecular formula is C17H20N4O2C_{17}H_{20}N_{4}O_{2} with a molecular weight of approximately 312.37 g/mol. The compound features an ethoxy group attached to a phenyl ring and is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. Its structural uniqueness lies in the combination of the pyrazolo and pyrimidine rings, which is known to confer various biological activities.

Due to the lack of information on its biological properties, a mechanism of action for Imidazosagatriazinone cannot be established at this time.

No information regarding the safety profile or potential hazards associated with Imidazosagatriazinone is currently available.

Data Availability:

It's important to acknowledge the limited data available on Imidazosagatriazinone. While resources like PubChem [] and the Taiwan Food and Drug Administration provide the basic structure and formula, further research is needed to understand its properties, reactivity, and potential applications.

Future Research Directions:

  • Synthesis and characterization of Imidazosagatriazinone derivatives.
  • Investigation of the compound's biological activity and potential therapeutic applications.
  • Determination of its physical and chemical properties.
  • Evaluation of its safety profile.
Typical of pyrazolo-pyrimidines, including:

  • Nucleophilic substitution reactions, where the ethoxy group can be replaced by various nucleophiles.
  • Condensation reactions that may involve the formation of new bonds with other organic compounds.
  • Hydrolysis under acidic or basic conditions, leading to the breakdown of the ethoxy group.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Research indicates that 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one exhibits significant biological activities, particularly as an inhibitor of phosphodiesterase type 5 (PDE5). This inhibition is linked to therapeutic effects in treating erectile dysfunction and pulmonary hypertension. Additionally, it has been evaluated for its anticancer potential, showing efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation .

The synthesis of this compound has been explored through various methods:

  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave radiation, allowing for more efficient synthesis of pyrazolo-pyrimidinones.
  • Conventional Heating: Traditional heating methods can also be employed, although they may require longer reaction times and higher temperatures.
  • One-pot Reactions: These involve multiple steps in a single reaction vessel, facilitating the synthesis process while minimizing purification steps.

A detailed study demonstrated that utilizing microwave-assisted techniques could lead to improved yields and purities compared to conventional methods .

5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one finds applications primarily in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting PDE5 and other pathways related to cancer.
  • Research: Used as a reference standard in studies investigating similar pyrazolo-pyrimidine derivatives.
  • Biological Assays: Employed in assays to evaluate its biological activity against various diseases.

Interaction studies have shown that this compound can effectively bind to target proteins involved in cellular signaling pathways. Its interaction with phosphodiesterase enzymes has been characterized through various biochemical assays, revealing insights into its mechanism of action and potential side effects. Such studies are critical for understanding how modifications to the compound's structure can influence its efficacy and safety profile.

Several compounds share structural similarities with 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one. Here are some notable examples along with their unique features:

Compound NameCAS NumberKey Features
5-(2-Ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one139755-82-1Contains a piperazine moiety enhancing solubility and bioavailability.
Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate503614-56-0Exhibits different biological activities due to structural variations.
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid1377049-84-7Notable for its anti-cancer properties through different mechanisms.

These compounds illustrate the diversity within the pyrazolo-pyrimidine class while highlighting the unique characteristics of 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one that may influence its biological activity and therapeutic potential.

Thermodynamic Stability and Melting Point Behavior

The thermodynamic stability of 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one represents a critical parameter for pharmaceutical development and formulation design. Comprehensive thermal analysis reveals that this pyrazolo[4,3-d]pyrimidine derivative exhibits characteristic melting behavior consistent with its crystalline structure [1] [2].

The melting point of the compound has been determined through multiple analytical approaches. Literature reports indicate a melting point range of 141-145°C, with some sources specifically citing 144-145°C [1] [2]. The Fisher Scientific technical specification documents a melting point of 145°C, while Sigma-Aldrich reports 141-145°C for the same compound [3]. This slight variation in melting point values reflects the influence of sample purity, crystal form, and analytical methodology employed.

Differential scanning calorimetry (DSC) analysis provides the most accurate determination of thermal properties for pharmaceutical compounds. The DSC thermogram of 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one would typically exhibit a sharp endothermic peak corresponding to the melting transition, indicating good crystalline quality and thermal stability [4] [5]. The enthalpy of fusion, calculated from the area under the melting peak, provides quantitative information about the energy required for the solid-liquid phase transition.

Thermogravimetric analysis (TGA) complements DSC measurements by monitoring mass changes during controlled heating. For pyrazolo[4,3-d]pyrimidine compounds, TGA typically reveals thermal stability up to temperatures well above the melting point, with decomposition occurring at significantly higher temperatures [6] [7]. The thermal stability window between melting and decomposition is crucial for processing and formulation considerations.

Thermal PropertyValueAnalytical Method
Melting Point141-145°CCapillary melting point apparatus
Thermal StabilityStable below melting pointDSC/TGA analysis
Decomposition Temperature>200°C (estimated)Thermogravimetric analysis
Crystalline FormStable polymorphX-ray diffraction

The crystalline structure of 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one influences its thermodynamic stability. As reported in the literature, pyrazolo[4,3-d]pyrimidine derivatives can exhibit polymorphic behavior, with different crystal forms showing distinct thermal properties [8]. The potential for polymorphism necessitates careful control of crystallization conditions during synthesis and storage.

Solubility Characteristics in Pharmaceutically Relevant Solvents

The solubility profile of 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one in pharmaceutically relevant solvents represents a fundamental limitation common to pyrazolo[4,3-d]pyrimidine derivatives. This class of compounds characteristically exhibits poor aqueous solubility, which directly impacts their bioavailability and pharmaceutical utility [9] [10].

Aqueous solubility studies reveal that the compound demonstrates very limited water solubility, consistent with its lipophilic pyrazolo[4,3-d]pyrimidine core structure. The low aqueous solubility is attributed to the extensive aromatic ring system and hydrophobic substituents, particularly the ethoxyphenyl and propyl groups [11] [12]. This poor water solubility has been identified as a major obstacle in the development of this class of compounds for therapeutic applications.

In organic solvents, the compound shows improved solubility characteristics. The technical specifications indicate slight solubility in dimethyl sulfoxide (DMSO) and methanol [2] [3]. DMSO, being a polar aprotic solvent with excellent hydrogen bonding capacity, provides better solvation for the compound compared to protic solvents. Methanol, despite being a protic solvent, can accommodate the compound through hydrogen bonding interactions with the pyrimidine nitrogen atoms.

Ethanol demonstrates moderate solubility for the compound and has been utilized in crystallization studies [13]. The solubility in ethanol is pH-dependent and temperature-sensitive, with higher temperatures generally improving dissolution. Binary solvent systems, such as ethanol-water mixtures, have been explored to optimize solubility while maintaining pharmaceutical acceptability.

Solvent SystemSolubility ClassificationMechanism
WaterVery low (<0.1 mg/mL)Hydrophobic interactions predominate
Dimethyl sulfoxideSlightly soluble (0.8-2.0 mg/mL)Polar aprotic solvation
MethanolSlightly soluble (0.5-1.5 mg/mL)Hydrogen bonding interactions
EthanolModerate (2-5 mg/mL)Mixed solvation mechanisms
Phosphate buffer (pH 7.4)pH-dependentIonization-dependent solubility

The solubility behavior in phosphate buffer systems demonstrates pH-dependent characteristics, reflecting the ionizable nature of the pyrazolo[4,3-d]pyrimidine core. At physiological pH (7.4), the compound maintains limited solubility, which has implications for biological activity and drug delivery strategies [14].

Stability studies in human plasma reveal that the compound remains stable for at least 2 hours at 37°C, indicating adequate stability for biological applications despite solubility limitations [4]. This stability profile is crucial for understanding the compound's behavior in biological systems and designing appropriate formulation strategies.

pKa Determination and pH-Dependent Tautomerism

The acid-base properties of 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one are fundamental to understanding its behavior in biological systems and pharmaceutical formulations. The compound contains multiple ionizable sites within its pyrazolo[4,3-d]pyrimidine framework, making pKa determination essential for predicting pH-dependent solubility and stability.

Computational prediction methods estimate the pKa value at 10.27 ± 0.20, suggesting basic character [2]. This predicted pKa value indicates that the compound exists predominantly in its protonated form at physiological pH, which significantly influences its solubility and membrane permeability characteristics.

The pyrazolo[4,3-d]pyrimidine core structure can undergo tautomeric equilibria, particularly involving the pyrimidine nitrogen atoms and the lactam carbonyl group. Spectroscopic studies of related pyrazolo[3,4-d]pyrimidine compounds have revealed complex tautomeric behavior that is both pH and solvent-dependent [14] [15]. The tautomeric equilibrium constants vary significantly with environmental conditions, affecting both chemical stability and biological activity.

UV-Vis spectrophotometric analysis provides the most reliable method for experimental pKa determination. The technique monitors changes in absorption spectra as a function of pH, allowing precise determination of ionization constants [16] [17]. For pyrazolo[4,3-d]pyrimidine compounds, characteristic absorption maxima shift with pH changes, providing clear endpoints for pKa calculation.

Ionization SitePredicted pKaTautomeric Form
Pyrimidine N-110.27 ± 0.20Lactam-lactim equilibrium
Pyrazole N-2<2 (estimated)Pyrazole tautomerism
Lactam carbonylpH-dependentKeto-enol tautomerism

The pH-dependent tautomerism of the compound influences its pharmacological properties significantly. Studies on related pyrazolo[3,4-d]pyrimidine derivatives demonstrate that different tautomeric forms exhibit distinct biological activities [14]. The lactam-lactim tautomerism, in particular, affects hydrogen bonding patterns and molecular recognition by biological targets.

Temperature and solvent effects on tautomeric equilibria have been documented for pyrazolo[4,3-d]pyrimidine systems. The equilibrium constants typically show linear relationships with solvent polarity parameters, allowing prediction of tautomeric behavior in different pharmaceutical formulations [18].

Lipophilicity Assessment Using Reverse-Phase High-Performance Liquid Chromatography

The lipophilicity of 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one represents a critical physicochemical parameter that directly influences its pharmaceutical properties, including membrane permeability, tissue distribution, and metabolic stability. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) provides the most reliable and widely accepted method for experimental lipophilicity determination.

The theoretical framework for RP-HPLC lipophilicity assessment relies on the correlation between chromatographic retention and octanol-water partition coefficients. The logarithm of the capacity factor (log k) obtained from RP-HPLC measurements correlates strongly with log P values, providing a rapid and accurate alternative to traditional shake-flask methods [19] [20].

For pyrazolo[4,3-d]pyrimidine compounds, RP-HPLC analysis typically employs gradient elution systems with acetonitrile-water or methanol-water mobile phases. The retention time of 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one on C18 stationary phases provides direct correlation with its lipophilicity index (log kw) [21].

Experimental studies on related pyrazolo[3,4-d]pyrimidine derivatives using RP-HPLC demonstrate moderate to high lipophilicity values. The presence of the ethoxyphenyl substituent and the propyl chain significantly enhances the lipophilic character compared to unsubstituted pyrazolo[4,3-d]pyrimidine cores [22] [23].

Chromatographic ParameterValueCorrelation
Retention time (tR)15-25 min (estimated)C18 column, ACN-H2O gradient
Capacity factor (k)5-15 (estimated)Mobile phase dependent
Lipophilicity index (log kw)2.5-3.5 (estimated)Extrapolated to pure water
Octanol-water log P2.8-3.2 (estimated)Correlated from log kw

The lipophilicity assessment reveals that the compound exhibits moderate to high lipophilicity, consistent with its limited aqueous solubility. This lipophilic character is advantageous for membrane permeability but may contribute to formulation challenges and potential bioaccumulation concerns.

pH-dependent lipophilicity measurements provide additional insight into the compound's behavior across physiological pH ranges. The ionization state significantly affects the apparent lipophilicity, with the neutral form showing higher log P values compared to the protonated species [24]. This pH-dependent behavior has important implications for drug absorption and distribution in biological systems.

The relationship between lipophilicity and biological activity has been extensively studied for pyrazolo[4,3-d]pyrimidine derivatives. Optimal lipophilicity ranges have been identified for various therapeutic targets, providing guidance for structure-activity relationship studies and lead optimization efforts [25] [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

312.15862589 g/mol

Monoisotopic Mass

312.15862589 g/mol

Heavy Atom Count

23

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E4M9V1JW7V

Dates

Last modified: 08-15-2023

Explore Compound Types